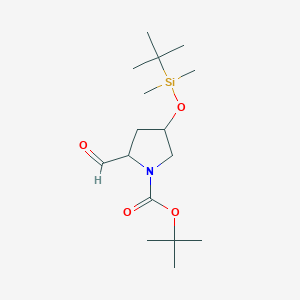

tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h11-13H,9-10H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDKXBTUIHSMIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C=O)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with the pyrrolidine ring and introduce the tert-butyl and tert-butyldimethylsilyl groups through a series of reactions involving silylation and formylation. The reaction conditions often include the use of bases such as imidazole and solvents like dimethylformamide (DMF) to facilitate the silylation process .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution: The tert-butyldimethylsilyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Nucleophiles such as RLi, RMgX, RCuLi

Major Products:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used as a probe in NMR studies due to the tert-butyl group’s distinct NMR signals . It can also be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The formyl group can be modified to create various bioactive molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The tert-butyldimethylsilyl group acts as a protecting group, allowing for selective reactions at other sites on the molecule. The formyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

a) Core Architecture

- The target compound features a simple pyrrolidine ring, whereas the analogs on pages 179 and 180 incorporate fluoropyridine moieties linked to pyrrolidine.

b) Functional Group Diversity

Formyl vs. Hydroxymethyl/Ester Groups :

TBDMS Protection :

c) Fluorine Substitution

- The analogs in the catalog feature 2-fluoropyridin-3-yl groups. Fluorine’s electronegativity improves metabolic stability and binding affinity in drug candidates, suggesting these compounds are intermediates in medicinal chemistry programs .

Biological Activity

tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate (CAS Number: 134441-71-7) is a complex organic compound notable for its diverse applications in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyl group, a tert-butyldimethylsilyl group, and a formyl group. The structural formula can be represented as follows:

Key Properties

- IUPAC Name : tert-butyl (2S,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-formyl-1-pyrrolidinecarboxylate

- Molecular Weight : 331.51 g/mol

- Purity : Typically >95% in commercial preparations

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including potential anti-cancer properties and utility as a chemical probe in various biological assays.

The biological activity of tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate is primarily attributed to its ability to participate in nucleophilic addition reactions due to the reactive formyl group. This allows for the formation of various derivatives that may exhibit enhanced biological properties.

Cytotoxicity Studies

A study investigated the cytotoxic effects of the compound on A549 lung cancer cells. The results demonstrated that the compound induced significant cytotoxicity, suggesting its potential as an anti-cancer agent. The IC50 value was determined to be approximately 25 µM, indicating moderate potency against these cancer cells .

NMR Studies

Due to the distinct NMR signals from the tert-butyl group, the compound has been utilized in NMR studies as a chemical probe. This application allows researchers to monitor interactions with biomolecules effectively.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | IC50 = 25 µM on A549 cells | |

| NMR Applications | Effective chemical probe | |

| Synthesis Applications | Building block for complex molecules |

Potential Therapeutic Applications

- Cancer Therapy : The cytotoxic effects observed in lung cancer cells indicate that further exploration into its anti-cancer properties could be beneficial.

- Chemical Probes : Its unique structure makes it suitable for use in various biochemical assays.

- Medicinal Chemistry : Derivatives of this compound may be synthesized to enhance bioactivity and target specific pathways in disease treatment.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate, and how are intermediates characterized?

- Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyldimethylsilyl (TBS) groups are introduced to protect hydroxyl moieties, while the formyl group is introduced via oxidation or selective functionalization. Key intermediates are characterized using NMR (¹H/¹³C) to confirm regiochemistry and HPLC-MS to verify purity and molecular weight .

Q. Which purification methods are most effective for isolating this compound, especially given its sensitivity to hydrolysis?

- Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. For oxygen-sensitive steps, reactions are conducted under inert atmospheres (N₂/Ar), and intermediates are stored at low temperatures (-20°C). Final purification may involve recrystallization or preparative HPLC for high-purity (>95%) isolates .

Q. How can researchers verify the stereochemical integrity of the pyrrolidine ring during synthesis?

- Answer : Chiral HPLC or polarimetry ([α]D measurements) are used to confirm enantiopurity. Comparative analysis of coupling constants in ¹H NMR (e.g., vicinal protons on the pyrrolidine ring) can also validate stereochemistry .

Advanced Research Questions

Q. What strategies optimize the yield of the formyl group introduction without over-oxidation or side reactions?

- Answer : Controlled oxidation using Swern or Dess-Martin periodinane reagents minimizes over-oxidation. Alternatively, formylation via Vilsmeier-Haack reaction (POCl₃/DMF) under strict temperature control (0–5°C) is effective. Yields improve with slow reagent addition and real-time monitoring via TLC .

Q. How do reaction conditions (solvent, catalyst, temperature) influence the efficiency of TBS protection/deprotection?

- Answer : TBS protection (using TBSCl/imidazole in DMF) proceeds optimally at 0–25°C. Deprotection with TBAF in THF requires anhydrous conditions to avoid premature cleavage. Catalyst choice (e.g., Pd/C for hydrogenation) affects reaction rates; for example, hydrogenation at 1 atm H₂ and 25°C achieves >99% purity in specific steps .

Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR shifts or MS fragmentation patterns)?

- Answer : Discrepancies arise from solvent effects or impurities. Use deuterated solvents consistently (CDCl₃ vs. DMSO-d₆) for NMR. High-resolution MS (HRMS-ESI) clarifies molecular ion peaks, while 2D NMR (COSY, HSQC) resolves overlapping signals. Cross-referencing with databases like SciFinder ensures accuracy .

Q. How does the steric bulk of the tert-butyl and TBS groups impact reactivity in downstream functionalization?

- Answer : The tert-butyl group hinders nucleophilic attacks at the carbamate, while the TBS ether stabilizes the hydroxyl group but may slow electrophilic substitutions. Computational modeling (DFT) predicts steric effects, and kinetic studies (e.g., monitoring by IR) guide optimal reaction times .

Methodological Considerations

Q. What precautions are necessary for handling the formyl group during long-term storage?

- Answer : The formyl group is prone to oxidation and hydration. Store the compound under inert gas in amber vials with desiccants (silica gel). Periodic purity checks via ¹H NMR (monitoring aldehyde proton at ~9-10 ppm) detect degradation .

Q. How can researchers adapt synthetic protocols for scale-up without compromising purity?

- Answer : Pilot studies using continuous flow reactors improve mixing and heat dissipation for exothermic steps (e.g., silylation). Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress. Critical steps (e.g., deprotection) require strict stoichiometric control to avoid byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.